molecular formula C25H24N4O4 B14919068 methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate

methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate

Cat. No.: B14919068
M. Wt: 444.5 g/mol
InChI Key: CRWZVXWRRCVYGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the tetrahydropyrrolo[3,4-c]pyrazole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate is unique due to its combination of an indole moiety with a tetrahydropyrrolo[3,4-c]pyrazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 4-[5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C25H24N4O4/c1-14-21-22(28-27-14)24(30)29(23(21)15-4-6-16(7-5-15)25(31)33-3)11-10-17-13-26-20-9-8-18(32-2)12-19(17)20/h4-9,12-13,23,26H,10-11H2,1-3H3,(H,27,28)

InChI Key

CRWZVXWRRCVYGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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